Cas no 2068065-03-0 (4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde)

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core functionalized with bromo, methoxy, and formyl groups. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of complex nitrogen-containing scaffolds. The bromo substituent offers reactivity for cross-coupling reactions, while the aldehyde group provides a versatile handle for further derivatization. Its methoxy group enhances solubility and influences electronic properties, making it useful in pharmaceutical and agrochemical research. The compound’s well-defined reactivity profile and stability under standard conditions contribute to its utility in medicinal chemistry and materials science applications.
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde structure
2068065-03-0 structure
Product Name:4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS No:2068065-03-0
MF:C9H7BrN2O2
MW:255.0681
CID:4879813
PubChem ID:124199465
Update Time:2026-02-27

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
    • BrC=1C=2N(C=C(C=1)OC)N=CC=2C=O
    • 4-bromo-6-methoxy-pyrazolo[1,5-a]pyridine-3-carboxaldehyde
    • CS-0127753
    • SCHEMBL18389876
    • 2068065-03-0
    • G79443
    • DB-128854
    • Inchi: 1S/C9H7BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-5H,1H3
    • InChI Key: NGSDGWYCSBMTCY-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C(=C([H])N2C1=C(C([H])=O)C([H])=N2)OC([H])([H])[H]

Computed Properties

  • Exact Mass: 253.96909g/mol
  • Monoisotopic Mass: 253.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.6

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde Pricemore >>

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Additional information on 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde

Professional Introduction to 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 2068065-03-0)

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 2068065-03-0, belongs to the pyrazolo[1,5-a]pyridine class, which is renowned for its broad spectrum of biological activities and potential therapeutic applications. The presence of both bromo and methoxy substituents in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The< strong>pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery due to its ability to interact with multiple biological targets. Researchers have leveraged this scaffold to develop compounds with diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The aldehyde functional group at the 3-position of the pyrazolo[1,5-a]pyridine core further extends its utility as a key building block in organic synthesis, enabling the formation of complex molecular architectures through condensation reactions with various nucleophiles.

In recent years, there has been a surge in interest regarding the development of novel heterocyclic compounds for therapeutic purposes. The< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde has emerged as a critical intermediate in the synthesis of several lead compounds that are currently undergoing preclinical and clinical evaluations. Its unique structural features make it an ideal candidate for further derivatization, allowing chemists to explore new chemical space and identify potential drug candidates with improved efficacy and reduced toxicity.

One of the most compelling aspects of< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically target kinases, researchers aim to disrupt aberrant signaling pathways that drive disease progression. The bromo and methoxy substituents on the< strong>pyrazolo[1,5-a]pyridine core provide excellent handles for further functionalization, enabling the creation of potent and selective kinase inhibitors.

The< strong>CAS No. 2068065-03-0 compound has also shown promise in the field of immunology. Recent studies have demonstrated that certain derivatives of pyrazolo[1,5-a]pyridine can modulate immune responses by interacting with immune receptors and signaling pathways. These findings have opened up new avenues for the development of immunomodulatory agents that could be used to treat autoimmune diseases and enhance vaccine efficacy. The aldehyde group in< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde allows for further derivatization into Schiff bases and other heterocyclic systems that exhibit immunomodulatory properties.

The synthesis of< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The bromination and methoxylation steps are critical in introducing the necessary substituents that enhance its reactivity and biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

The< strong>pyrazolo[1,5-a]pyridine scaffold is not only valuable in drug discovery but also in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The aldehyde group in< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde serves as a coordination site for metal ions, facilitating the construction of these complex structures.

In conclusion,< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 2068065-03-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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